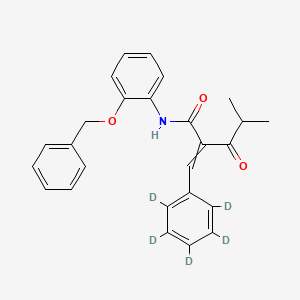

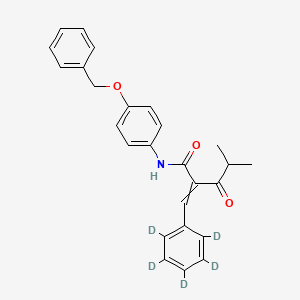

E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone, or E-3-BBP, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the phenylpropenone family and is composed of two benzene rings and a propenone group. E-3-BBP has been found to possess a variety of biochemical and physiological effects and has been used for laboratory experiments in a number of scientific fields.

Applications De Recherche Scientifique

Hydroperoxide Rearrangement in Organic Synthesis

Hydroperoxides play a crucial role in organic synthesis, serving as intermediates in various industrial processes. The rearrangement of hydroperoxides, akin to the process described by Hamann and Liebscher (2000), highlights the utility of such compounds in the synthesis of phenols, acetones, and other organic compounds. This research area explores the mechanisms and applications of hydroperoxide rearrangement, providing insights into the synthesis of complex organic molecules (Hamann & Liebscher, 2000).

Catalysis and Oxidation Studies

The oxidation of propenoidic phenols catalyzed by specific cobalt complexes, as investigated by Bolzacchini et al. (1996), offers a glimpse into the application of similar phenolic compounds in catalysis. This research underscores the importance of substituents on the phenyl ring and their effect on the yields of oxidized products, which could be relevant for the synthesis and application of E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone in catalytic processes (Bolzacchini et al., 1996).

Antioxidant Activity Exploration

The investigation into the effect of benzylic oxygen on the antioxidant activity of phenolic lignans, as studied by Yamauchi et al. (2005), provides a foundation for understanding how the structural features of phenolic compounds influence their antioxidant properties. This research could inform the development of antioxidants based on the structural framework of this compound (Yamauchi et al., 2005).

Material Science Applications

In material science, the substitution effect on chalcone-based materials for corrosion and photocrosslinking applications, explored by Ramkumar et al. (2015), illustrates the potential of chalcone derivatives in developing materials with specific properties such as corrosion inhibition and photocrosslinking capabilities. This research area could encompass the use of this compound in the design and synthesis of new materials (Ramkumar et al., 2015).

Propriétés

IUPAC Name |

(E)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O5/c37-33(21-18-27-16-19-31(20-17-27)39-24-28-10-4-1-5-11-28)36-34(38)22-32(40-25-29-12-6-2-7-13-29)23-35(36)41-26-30-14-8-3-9-15-30/h1-23,38H,24-26H2/b21-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBAJWKYWOQRCS-DYTRJAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.